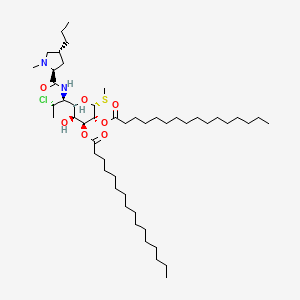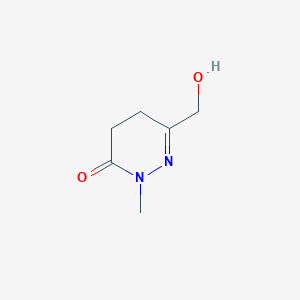
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5: is a synthetic compound used primarily in biochemical and lipid metabolism research. It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful for tracing and studying metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the correct formation of the ester bonds .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in the replacement of the chlorine atom with other functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 is used to study lipid metabolism and the behavior of fatty acid esters. It helps researchers understand the mechanisms of esterification and hydrolysis .
Biology: : In biological research, this compound is used to trace metabolic pathways and study the regulation of lipid metabolism. Its stable isotope-labeled nature allows for precise tracking in biological systems .
Medicine: : In medical research, this compound is used to investigate the role of lipids in various diseases, including cardiovascular diseases and metabolic disorders. It helps in understanding how lipid metabolism affects disease progression .
Industry: : In the industrial sector, this compound is used in the development of new lipid-based products and formulations. It is also used in quality control and standardization of lipid-containing products .
Wirkmechanismus
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 exerts its effects by interacting with enzymes and receptors involved in lipid metabolism. It targets specific molecular pathways, allowing researchers to study the regulation and modulation of these processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 and rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol-d5 .
Uniqueness: : The uniqueness of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 lies in its specific combination of oleic acid and linolenic acid, along with the stable isotope labeling. This combination makes it particularly useful for studying lipid metabolism and tracing metabolic pathways .
Eigenschaften
Molekularformel |
C39H67ClO4 |
|---|---|
Molekulargewicht |
640.4 g/mol |
IUPAC-Name |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,37H,3-5,7,9-11,13,15-16,21-36H2,1-2H3/b8-6+,14-12-,19-17-,20-18-/i35D2,36D2,37D |
InChI-Schlüssel |
YDEVHEQAUHEJSR-VAJQLHLMSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




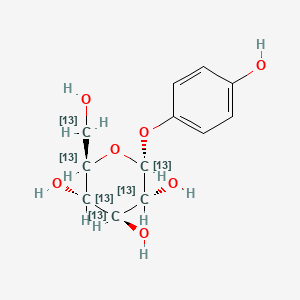
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
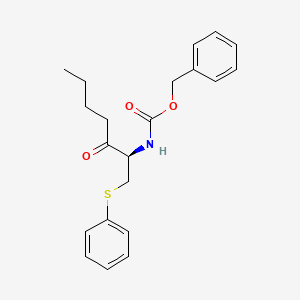
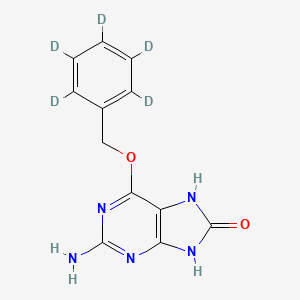
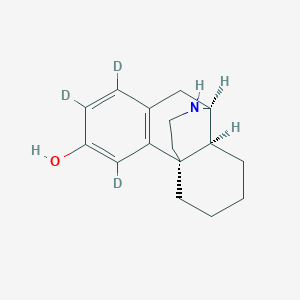
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)

